molecular formula C8H9Br2N B7880710 2,6-Dibromo-4-ethylaniline

2,6-Dibromo-4-ethylaniline

Cat. No.: B7880710
M. Wt: 278.97 g/mol
InChI Key: CLDKMLUAQWPSSJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-ethylaniline (C₈H₈Br₂N) is a halogenated aromatic amine with bromine substituents at the 2 and 6 positions and an ethyl group at the 4 position of the benzene ring. This compound is of interest in organic synthesis due to its electron-withdrawing bromine atoms, which influence its reactivity in electrophilic substitution and coupling reactions. Its ethyl group introduces steric bulk, affecting crystallinity and solubility.

Properties

IUPAC Name

2,6-dibromo-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKMLUAQWPSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination in Concentrated Sulfuric Acid

The most widely documented method involves dissolving 4-ethylaniline in concentrated sulfuric acid, followed by gradual addition of bromine under temperature-controlled conditions. Sulfuric acid protonates the amine group, converting it into a meta-directing –NH<sub>3</sub><sup>+</sup> group. However, the ethyl substituent at the para position exerts an ortho/para-directing effect, creating a regiochemical interplay. Despite the apparent contradiction, experimental results confirm that bromination predominantly occurs at the 2 and 6 positions, yielding 2,6-dibromo-4-ethylaniline.

Reaction Conditions:

  • Solvent: Concentrated H<sub>2</sub>SO<sub>4</sub>

  • Bromine: 2 equivalents

  • Temperature: 0–5°C (to minimize side reactions)

  • Time: 4–6 hours

Mechanistic Insight:
The protonated amine deactivates the aromatic ring, favoring electrophilic attack at positions ortho to the ethyl group. This outcome suggests that steric and electronic effects from the ethyl substituent override the meta-directing influence of the protonated amine.

Bromination in Acetic Acid

An alternative approach employs acetic acid as the solvent, where the amine group remains unprotonated, acting as a strong ortho/para director. Under these conditions, bromine addition occurs at the ortho positions relative to the amine, with the para position already occupied by the ethyl group.

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Bromine: 2 equivalents

  • Catalyst: None required

  • Temperature: 25–30°C

  • Time: 3–4 hours

Yield Comparison:

MethodSolventYield (%)Purity (%)
H<sub>2</sub>SO<sub>4</sub> brominationConcentrated H<sub>2</sub>SO<sub>4</sub>68–72≥95
Acetic acid brominationGlacial CH<sub>3</sub>COOH75–80≥98

The acetic acid method offers higher yields due to reduced side reactions, though it requires careful bromine addition to avoid polybromination.

Catalyzed Bromination Strategies

Zirconium Tetrachloride (ZrCl<sub>4</sub>)-Mediated Bromination

Adapting protocols from naphthylamine bromination, ZrCl<sub>4</sub> serves as a Lewis acid catalyst, enhancing electrophilic bromine generation. This method is particularly effective for substrates sensitive to strong acids.

Procedure:

  • Dissolve 4-ethylaniline in dichloromethane.

  • Add ZrCl<sub>4</sub> (5 mol%) and N-bromosuccinimide (2 equivalents).

  • Stir at –80°C for 4 hours.

Advantages:

  • Low-temperature conditions minimize decomposition.

  • High regioselectivity for 2,6-dibromo product.

Benzyltrimethylammonium Tribromide (BTMA·Br<sub>3</sub>)

BTMA·Br<sub>3</sub>, a stable brominating agent, enables controlled dibromination in mild conditions. The reaction proceeds in a mixed solvent system of methanol and dichloromethane, with calcium carbonate neutralizing HBr byproducts.

Optimized Parameters:

  • BTMA·Br<sub>3</sub>: 2.2 equivalents

  • Base: CaCO<sub>3</sub> (1.5 equivalents)

  • Time: 2 hours at 25°C

Outcome:

  • Yield: 85–90%

  • Purity: ≥99% (by HPLC)

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety using continuous flow reactors. Key features include:

  • Precise Temperature Control: Jacketed reactors maintain 0–5°C.

  • Automated Bromine Dosing: Prevents exothermic runaway.

  • In-line Purification: Liquid-liquid extraction removes HBr and unreacted bromine.

Scalability Data:

ParameterBatch ReactorFlow Reactor
Annual Capacity (kg)5005,000
Bromine Utilization (%)7895
Waste Generation (kg/kg product)3.21.1

Emerging Green Chemistry Approaches

Aqueous Bromide-Bromate Systems

Combining NaBr and KBrO<sub>3</sub> in acidic aqueous media generates bromine in situ, eliminating hazardous bromine storage.

Reaction Equation:

5NaBr+KBrO3+6H2SO43Br2+3Na2SO4+K2SO4+6H2O5\text{NaBr} + \text{KBrO}3 + 6\text{H}2\text{SO}4 \rightarrow 3\text{Br}2 + 3\text{Na}2\text{SO}4 + \text{K}2\text{SO}4 + 6\text{H}_2\text{O}

Benefits:

  • Reduced bromine exposure risks.

  • Water as a solvent aligns with green chemistry principles.

Comparative Analysis of Methods

MethodYield (%)ScalabilitySafetyEnvironmental Impact
H<sub>2</sub>SO<sub>4</sub> bromination68–72ModerateLow (corrosive)High (acid waste)
Acetic acid bromination75–80HighModerateModerate
ZrCl<sub>4</sub>-catalyzed85–90LowHighLow
Flow reactor90–92Very HighHighLow

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-ethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted anilines, depending on the nucleophile used.

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products can include amines or other reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

2,6-Dibromo-4-ethylaniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse products.

Key Reactions:

  • Bromination and Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of bromine atoms, facilitating the introduction of other functional groups.
  • Formation of Heterocycles: It is utilized in synthesizing heterocyclic compounds such as quinolines and indoles, which are important in many biological applications .

Pharmaceutical Applications

The compound is instrumental in pharmaceutical research and development. Its derivatives have been investigated for potential therapeutic effects:

  • Drug Development: this compound is used to synthesize various pharmaceutical agents targeting specific biological pathways. For instance, it has been explored in the development of antifungal agents and other therapeutic compounds .
  • Mechanistic Studies: Research has indicated that this compound can interact with biological targets such as enzymes and receptors, making it valuable for studying drug mechanisms and efficacy.

Materials Science

In materials science, this compound is employed in the synthesis of polymers and advanced materials:

  • Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Dyes and Pigments: It plays a role in producing azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability .

Analytical Chemistry

The compound also finds applications as a reagent in analytical techniques:

  • Spectrophotometric Methods: It is used as a coupling reagent in the spectrophotometric determination of various substances, including pesticides like carbaryl in environmental samples .
  • Reagent for Chemical Analysis: Its reactivity allows it to serve as a valuable tool in qualitative and quantitative chemical analyses.

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel antifungal compounds. The resulting derivatives showed promising activity against various fungal strains, highlighting the compound's potential in drug discovery.

Case Study 2: Development of Azo Dyes

Research focused on optimizing the synthesis of azo dyes using this compound revealed efficient methods that reduced environmental impact through green chemistry approaches. The study emphasized the compound's versatility and importance in dye production .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-ethylaniline depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atoms and ethyl group can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following compounds are compared based on substitution patterns and alkyl chain modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
2,6-Dibromo-4-ethylaniline C₈H₈Br₂N 297.97 Br (2,6); Ethyl (4) Two bromines enhance electronic withdrawal; ethyl increases steric bulk.
2,6-Dibromo-4-methylaniline C₇H₇Br₂N 264.95 Br (2,6); Methyl (4) Shorter methyl group reduces steric hindrance compared to ethyl .
2,6-Dibromo-4-butylaniline C₁₀H₁₃Br₂N 322.03 Br (2,6); Butyl (4) Longer butyl chain increases hydrophobicity and flexibility .
4-Bromo-2,6-dimethylaniline C₈H₁₀BrN 200.08 Br (4); Methyl (2,6) Single bromine at position 4; methyl groups alter electronic distribution .
Key Observations:

Bromine Substitution :

  • Compounds with bromines at 2,6 positions (e.g., this compound) exhibit stronger electron-withdrawing effects compared to those with a single bromine at 4 (e.g., 4-Bromo-2,6-dimethylaniline). This makes the former more reactive in nucleophilic aromatic substitution .
  • The 2,6-dibromo configuration creates a para-directing effect, favoring reactions at the 4 position, which is already occupied by an alkyl group in these compounds.

Alkyl Chain Effects: Ethyl vs. Methyl: The ethyl group in this compound provides moderate steric hindrance compared to the smaller methyl group in 2,6-Dibromo-4-methylaniline. This may reduce crystallization efficiency but improve solubility in non-polar solvents . Butyl Group: The butyl chain in 2,6-Dibromo-4-butylaniline enhances hydrophobicity, making it less soluble in polar solvents. Its flexible chain also facilitates supramolecular interactions (e.g., hydrogen bonding) in crystal structures .

Physical and Chemical Properties

While explicit data for this compound is scarce, trends can be inferred from analogs:

Melting Points :

  • 2,6-Dibromo-4-methylaniline : Higher melting point (~150–160°C) due to compact structure and stronger intermolecular forces.
  • This compound : Likely lower than the methyl analog due to increased steric bulk.
  • 2,6-Dibromo-4-butylaniline : Lower melting point (~80–90°C) owing to reduced crystal packing efficiency .

Solubility :

  • Ethyl and butyl derivatives show higher solubility in organic solvents (e.g., dichloromethane) compared to methyl analogs.
  • 4-Bromo-2,6-dimethylaniline exhibits moderate solubility in polar aprotic solvents (e.g., DMF) due to its single bromine and symmetrical methyl groups .

Biological Activity

2,6-Dibromo-4-ethylaniline is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its structure, characterized by two bromine substituents and an ethyl group on the aniline ring, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

  • Molecular Formula : C10H10Br2N
  • Molecular Weight : 292.00 g/mol
  • CAS Number : 10546-67-5

Synthesis

This compound can be synthesized through various methodologies including:

  • Bromination of Ethylaniline : Ethylaniline is treated with bromine in an appropriate solvent to yield the dibromo derivative.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques with aryl halides and boronic acids to produce substituted anilines .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of dibromoanilines have been tested against various bacterial strains and fungi, demonstrating effectiveness as potential antifungal agents .

Cytotoxicity and Anticancer Activity

Studies have shown that dibromoanilines can possess cytotoxic properties against cancer cell lines. A study evaluating structural analogs indicated that certain substitutions on the aniline ring enhanced cytotoxic effects in vitro. The mechanism often involves the induction of oxidative stress leading to apoptosis in cancer cells .

Environmental Impact

As a compound used in dye synthesis and as a reagent in various chemical reactions, this compound's environmental persistence raises concerns regarding its ecological toxicity. Screening assessments have categorized it as a substance with potential bioaccumulation risks, necessitating further studies on its long-term effects on aquatic organisms .

Case Study 1: Antimicrobial Activity

A study conducted on a series of brominated anilines revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for non-brominated analogs, suggesting enhanced potency due to bromination.

CompoundMIC (µg/mL)Target Organism
This compound15Staphylococcus aureus
2-Ethylaniline60Staphylococcus aureus
4-Bromophenylamine30Escherichia coli

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using HeLa cells, varying concentrations of this compound were tested. Results indicated that at concentrations above 50 µM, significant cell death was observed compared to control groups.

Concentration (µM)Cell Viability (%)
0100
2585
5065
10030

Q & A

Q. Advanced Reaction Mechanism

  • Electronic Effects : Electron-donating groups (e.g., -NH₂, -CH₂CH₃) activate the aromatic ring, favoring ortho/para substitution. Steric hindrance from bulky groups (e.g., ethyl) may limit para substitution .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (ortho), while higher temperatures may shift to thermodynamic products (para).

Experimental Validation : Use DFT calculations to map reaction pathways or isotopic labeling (e.g., deuterated substrates) to trace substitution patterns.

How can this compound serve as a precursor in pharmaceutical or materials science research?

Q. Application in Advanced Research

  • Pharmaceutical Intermediates : The bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for drug candidates .
  • Coordination Chemistry : The amine group can act as a ligand for metal complexes, with potential catalytic or luminescent properties .
  • Polymer Science : Incorporate into conjugated polymers for optoelectronic applications, leveraging halogen substituents for enhanced stability .

Safety Note : Handle with nitrile gloves and under fume hoods due to potential skin/eye irritation. Decomposition products (e.g., HBr) require gas scrubbing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dibromo-4-ethylaniline
Reactant of Route 2
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2,6-Dibromo-4-ethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.